molecular formula C18H17FN2O2S2 B2488418 4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide CAS No. 894015-05-5

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2488418
CAS No.: 894015-05-5
M. Wt: 376.46
InChI Key: WHXPATVYQVHNAJ-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17FN2O2S2 and its molecular weight is 376.46. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Thiazole derivatives have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Therefore, the compound could potentially influence pathways related to these biological processes.

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of the compound would depend on its specific chemical structure and the metabolic enzymes present in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level .

Properties

IUPAC Name

4-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXPATVYQVHNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.